molecular formula C13H12O2 B088037 2-Naphthyl propionate CAS No. 13080-43-8

2-Naphthyl propionate

Cat. No. B088037
CAS RN: 13080-43-8
M. Wt: 200.23 g/mol
InChI Key: KVMXEPJRCAPKJL-UHFFFAOYSA-N
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Description

2-Naphthyl propionate, also known as 2-NP, is an organic compound belonging to the class of compounds known as esters. It is a colorless, crystalline solid with a molecular formula of C13H14O2 and a molecular weight of 206.25 g/mol. 2-NP is used in a variety of scientific research applications due to its ability to bind to proteins, making it a useful tool for studying protein-ligand interactions.

Scientific Research Applications

  • Pharmacological Properties : 2-(6-Methoxy-2-naphthyl)propionic acid has demonstrated anti-inflammatory, analgesic, and anti-pyretic activities. It is prepared through a specific synthesis process involving di(6-methoxy-2-naphthyl)-zinc or 6-methoxy-2-naphthylzinc halide, leading to its use as a non-steroidal anti-inflammatory drug (NSAID) (Cramer, 2001).

  • Gastrointestinal Effects : The usage of 2-(6-Methoxy-2-naphthyl) propionic acid in treatments can lead to side effects such as gastritis, reactivation of ulcerous niches, and gastrointestinal haemorrhage. Morphological and histochemical studies in rats support these clinical observations, indicating potential risks associated with its oral administration (Orlicz-Szczęsna & Gąbka, 1990).

  • Environmental Impact : In environmental contexts, Naproxen is examined for its persistence in agricultural soils treated with municipal biosolids. It is found to be rapidly biodegradable with mesophilic aerobic biodegradation being the primary mechanism of dissipation. This suggests that in soils receiving biosolids, Naproxen poses little risk for contamination of adjacent water or crops (Topp et al., 2008).

  • Chemical Synthesis : Studies on the synthesis of intermediates for Naproxen have been conducted, demonstrating various methods and conditions for producing key compounds such as 2-hydroxy-2-(6'-methoxy-2'-naphthyl) propionic acid, leading to Naproxen's production (Lu Xian, 2000).

  • Chiral Analysis : Research on the absolute configuration of related compounds like 2-hydroxy-2-(1-naphthyl)propionic acid provides insights into the stereochemistry of these molecules, which is crucial for understanding their biological activity (Ichikawa et al., 1999).

  • Pharmaceutical Development : The development of enantioselective methods for the synthesis and analysis of Naproxen and its derivatives is a significant area of research. This includes methods for determining enantiomeric excess and understanding the enantioselective properties of these compounds (Harada et al., 2000).

  • Toxicological Studies : The transformation and potential toxicity of Naproxen during chlorination processes have been assessed. This research is crucial for understanding the environmental impact and health risks associated with the disposal and treatment of pharmaceutical compounds (Du et al., 2018).

Mechanism of Action

2-Naphthyl propionate is a chemical compound with the formula C13H12O2

Biochemical Pathways

Naphthalene derivatives have been reported to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . These activities suggest that this compound may interact with multiple biochemical pathways, but further studies are needed to elucidate these interactions and their downstream effects.

Result of Action

Given the wide range of biological activities displayed by naphthalene derivatives , it is possible that this compound could have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

naphthalen-2-yl propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H12O2/c1-2-13(14)15-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMXEPJRCAPKJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10156749
Record name 2-Naphthyl propionate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

13080-43-8
Record name 2-Naphthalenol, 2-propanoate
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Record name 2-Naphthyl propionate
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Record name 2-Naphthyl propionate
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Record name 2-naphthyl propionate
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Record name 2-NAPHTHYL PROPIONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Naphthyl propionate?

A1: The molecular formula of this compound is C13H12O2, and its molecular weight is 200.23 g/mol.

Q2: Are there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't detailed in the provided research, gas chromatography coupled with mass spectrometry (GC/MS) was used to identify this compound and its byproducts during synthesis.

Q3: What catalytic activity does the protein Rsp3690 exhibit towards this compound esters?

A3: Rsp3690, a nonspecific carboxylate esterase, demonstrates significant catalytic activity in hydrolyzing 2-Naphthyl acetate (kcat/Km = 1.0 × 105 M–1 s–1) and this compound (kcat/Km = 1.5 × 105 M–1 s–1).

Q4: How does the enzyme Rsp3690 interact with methylphosphonate esters?

A4: Rsp3690 can hydrolyze both carboxylate and organophosphonate esters, including methylphosphonate esters. It exhibits high catalytic activity towards the toxic (SP)-enantiomer of isobutyl 4-nitrophenyl methylphosphonate, making it a potential candidate for directed evolution studies aiming to detoxify these compounds.

Q5: How do structural variations in swallow-tailed this compound derivatives affect their liquid crystalline properties?

A5: Studies on homologous series of chiral swallow-tailed this compound derivatives reveal that modifications to the alkyl chain length and the swallow-tailed groups significantly influence the mesomorphic behavior, including the appearance of ferroelectric, antiferroelectric, and twist-grain boundary phases.

Q6: Does the configuration of diastereomers of this compound derivatives impact their electro-optical properties?

A6: Research indicates that the configuration of diastereomers in this compound derivatives plays a crucial role in their electro-optical responses. For instance, (R,S)-BDPBNP exhibits tristable switching, while (S,S)-BDPBNP displays V-shaped switching in the antiferroelectric phase.

Q7: How does the presence of a pseudo-eutectic system affect the lipase-catalyzed resolution of methyl 2-(6-methoxy-2-naphthyl)propionate?

A7: Studies show that the use of pseudo-eutectic systems, as opposed to organic solvents, during lipase-catalyzed resolution of methyl 2-(6-methoxy-2-naphthyl)propionate can lead to higher reaction conversions and reduced organic solvent use.

Q8: Which analytical techniques are used to study and characterize 2-(6-methoxy-2-naphthyl)propionate and its derivatives?

A8: Researchers utilize various techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), differential scanning calorimetry (DSC), optical polarized microscopy (POM), X-ray powder diffraction, and gas chromatography-mass spectrometry (GC/MS) to analyze and characterize 2-(6-methoxy-2-naphthyl)propionate and its derivatives.

Q9: What is a notable historical milestone in the development of 2-(6-methoxy-2-naphthyl)propionic acid derivatives?

A9: A significant milestone involves the resolution of racemic 2-(6-methoxy-2-naphthyl)propionic acid, commonly known as Naproxen, using resolving agents like (-)-α-Phenylethylamine. This enabled the isolation of the enantiomerically pure form, which exhibits desired pharmacological properties.

Q10: What are some examples of how 2-(6-methoxy-2-naphthyl)propionic acid is utilized in different research areas?

A10: 2-(6-methoxy-2-naphthyl)propionic acid serves as a key starting material in the synthesis of various derivatives. These derivatives find applications in diverse research fields, including medicinal chemistry, as seen with the synthesis of Naproxcinod , and materials science, particularly in the development of liquid crystals with unique electro-optical properties.

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